N-(4-(3-methyl-1H-pyrazole-1-carbonyl)phenyl)propionamide
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Overview
Description
N-(4-(3-methyl-1H-pyrazole-1-carbonyl)phenyl)propionamide is a compound that belongs to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and wide range of applications in various fields, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methyl-1H-pyrazole-1-carbonyl)phenyl)propionamide typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of Nano-ZnO as a catalyst, which offers a regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles . Another approach involves the use of Amberlyst-70 as a heterogeneous catalyst, which is nontoxic, thermally stable, and cost-effective .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve multicomponent processes, transition-metal catalysts, and photoredox reactions. These methods are designed to be efficient and scalable, allowing for the large-scale production of pyrazole compounds .
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-methyl-1H-pyrazole-1-carbonyl)phenyl)propionamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N-(4-(3-methyl-1H-pyrazole-1-carbonyl)phenyl)propionamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Utilized in the development of agrochemicals and coordination compounds.
Mechanism of Action
The mechanism of action of N-(4-(3-methyl-1H-pyrazole-1-carbonyl)phenyl)propionamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-(3-methyl-1H-pyrazole-1-carbonyl)phenyl)propionamide include other pyrazole derivatives, such as:
- 3(5)-Aminopyrazoles
- Pyrazolo[1,5-a]pyrimidines
- 1-Phenyl-3-methyl-1H-pyrazol-5-ol
Uniqueness
What sets this compound apart from other similar compounds is its specific structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
IUPAC Name |
N-[4-(3-methylpyrazole-1-carbonyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-3-13(18)15-12-6-4-11(5-7-12)14(19)17-9-8-10(2)16-17/h4-9H,3H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAFYLNFERFHRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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